![molecular formula C19H16BrClN2O2 B6515611 ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate CAS No. 950277-46-0](/img/structure/B6515611.png)
ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate
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Overview
Description
Chemical compounds like “ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate” often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used as starting materials for the synthesis of a diverse range of analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, each requiring specific reagents and conditions . For example, the synthesis of some compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) . These techniques provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, protodeboronation of pinacol boronic esters is a reaction that has been reported in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods. These properties are often influenced by the compound’s molecular structure .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, interact with their targets by binding to them, which can result in a variety of changes depending on the specific target . For instance, they can inhibit or activate the target, leading to downstream effects that can be therapeutic or toxic.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are the result of the compound’s interaction with its targets and its impact on biochemical pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(4-bromo-3-methylanilino)-6-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c1-3-25-19(24)18-10-17(14-9-12(21)4-7-16(14)23-18)22-13-5-6-15(20)11(2)8-13/h4-10H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFNDOLOZFKLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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